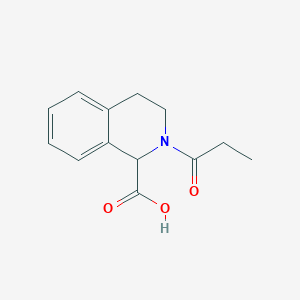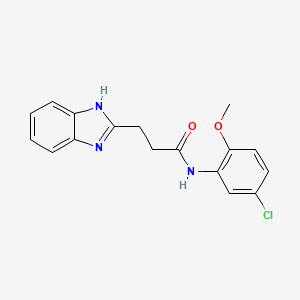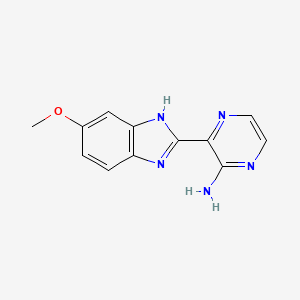
4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as Moclobemide, and it belongs to the class of reversible monoamine oxidase inhibitors (MAOIs).
作用機序
Moclobemide is a reversible inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of monoamine oxidase, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
Moclobemide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. Moclobemide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Moclobemide in lab experiments is its specificity for monoamine oxidase, which allows researchers to study the effects of inhibiting this enzyme on neurotransmitter levels and behavior. However, Moclobemide also has some limitations for lab experiments, including its relatively low potency compared to other monoamine oxidase inhibitors, and its potential interactions with other drugs and substances.
将来の方向性
There are several future directions for research on Moclobemide. One area of interest is the potential use of Moclobemide in combination with other drugs for the treatment of psychiatric disorders. Another area of research is the development of more potent and selective monoamine oxidase inhibitors with fewer side effects. Additionally, Moclobemide may have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
合成法
The synthesis of Moclobemide involves the condensation of 4-chlorobenzoic acid with N-methylmorpholine-N-oxide, followed by reduction with sodium borohydride to obtain the intermediate 4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine. The final product is obtained by reacting the intermediate with chloroacetyl chloride in the presence of a base, which results in the formation of 4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid.
科学的研究の応用
Moclobemide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and social phobia. It has been shown to be effective in treating patients with major depressive disorder, and it has fewer side effects compared to other antidepressant drugs. Moclobemide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-13-9(15)3-2-7(12-13)10(16)14-4-5-19-8(6-14)11(17)18/h8H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLDTOSUZFETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)


![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)